molecular formula C21H15ClN2O2S2 B11516882 N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide

N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide

Cat. No.: B11516882
M. Wt: 426.9 g/mol
InChI Key: CJGFLNGHUJEYDO-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole core. This intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. Finally, the phenoxyacetamide moiety is attached through a nucleophilic substitution reaction with phenoxyacetyl chloride .

Chemical Reactions Analysis

N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound has been shown to bind to GABA receptors, which are involved in the regulation of neuronal excitability. By modulating the activity of these receptors, the compound can exert anticonvulsant effects, making it a potential candidate for the treatment of epilepsy .

Comparison with Similar Compounds

N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H15ClN2O2S2

Molecular Weight

426.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H15ClN2O2S2/c22-16-12-14(23-20(25)13-26-15-6-2-1-3-7-15)10-11-18(16)27-21-24-17-8-4-5-9-19(17)28-21/h1-12H,13H2,(H,23,25)

InChI Key

CJGFLNGHUJEYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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